molecular formula C10H14BNO4 B13682236 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL

Cat. No.: B13682236
M. Wt: 223.04 g/mol
InChI Key: USNQUVNADCNTTF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an aminomethyl group, a hydroxyethoxy group, and a benzo[C][1,2]oxaborol ring system, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[C][1,2]oxaborol ring system, followed by the introduction of the aminomethyl and hydroxyethoxy groups. Common reagents used in these reactions include boronic acids, amines, and ethylene glycol derivatives. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aminomethyl and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The pathways involved can include inhibition of protein synthesis or disruption of cellular processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Crisaborole: A similar compound used as a phosphodiesterase-4 (PDE4) inhibitor for the treatment of skin conditions like psoriasis and atopic dermatitis.

    Leucylaniline Derivatives: Compounds that share structural similarities and are investigated for their potential as enzyme inhibitors.

Uniqueness

3-(Aminomethyl)-7-(2-hydroxyethoxy)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to its specific combination of functional groups and the benzo[C][1,2]oxaborol ring system

Properties

Molecular Formula

C10H14BNO4

Molecular Weight

223.04 g/mol

IUPAC Name

2-[[3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol

InChI

InChI=1S/C10H14BNO4/c12-6-9-7-2-1-3-8(15-5-4-13)10(7)11(14)16-9/h1-3,9,13-14H,4-6,12H2

InChI Key

USNQUVNADCNTTF-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2OCCO)C(O1)CN)O

Origin of Product

United States

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